molecular formula C12H12O4 B8771644 Ethyl 6-methoxybenzofuran-3-carboxylate

Ethyl 6-methoxybenzofuran-3-carboxylate

Cat. No.: B8771644
M. Wt: 220.22 g/mol
InChI Key: CSLCYFFJPLEVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methoxybenzofuran-3-carboxylate is an organic compound belonging to the class of benzo[b]furan derivatives. This compound is characterized by the presence of a benzo[b]furan ring system substituted with an ethyl ester group at the 3-position and a methoxy group at the 6-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxybenzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-hydroxy-3-methoxybenzaldehyde as a starting material, which undergoes cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired benzo[b]furan derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxybenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted benzo[b]furan derivatives.

Scientific Research Applications

Ethyl 6-methoxybenzofuran-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxybenzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structural features allow it to participate in a range of biochemical interactions.

Comparison with Similar Compounds

Ethyl 6-methoxybenzofuran-3-carboxylate can be compared with other benzo[b]furan derivatives, such as:

  • Ethyl 5-methoxybenzo[b]furan-3-carboxylate
  • Ethyl 7-methoxybenzo[b]furan-3-carboxylate
  • Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate

These compounds share similar core structures but differ in the position of substituents or the nature of the heterocyclic ring. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 6-methoxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C12H12O4/c1-3-15-12(13)10-7-16-11-6-8(14-2)4-5-9(10)11/h4-7H,3H2,1-2H3

InChI Key

CSLCYFFJPLEVAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=C1C=CC(=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a steel high-pressure reaction vessel, a solution of trifluoro-methanesulfonic acid 6-methoxy-benzofuran-3-yl ester (9.10 g, 30.7 mmol) in dimethylformamide (120 mL) is bubbled with carbon monoxide gas for 10 minutes. Ethanol (60 mL), triethylamine (9.25 mL), Pd(OAc)2 (0.20 g), bis-(1,3-diphenylphosphino)propane (0.38 g) are added to the reaction mixture. The mixture vessel is sealed, charged with carbon monoxide (10 g, 30 psi), and heated to 80° C. for 4.5 hours. The mixture is concentrated under reduced pressure and diluted with water (300 mL), and extracted with EtOAc (150 mL×2). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified via flash chromatography eluting with 15% EtOAc/Hexanes. The appropriate fractions are combined and concentrated under reduced pressure to afford the title compound (5.50 g, 81%). 1H NMR (400 MHz, CDCl3): δ 8.16 (s, 1H), 7.88 (d, 1H), 7.01 (s, 1H), 6.96 (d, 1H), 4.38 (q, 2H), 3.81 (s, 3H), 1.40 (t, 3H).
[Compound]
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steel
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9.1 g
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reactant
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120 mL
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solvent
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60 mL
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9.25 mL
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reactant
Reaction Step Three
[Compound]
Name
bis-(1,3-diphenylphosphino)propane
Quantity
0.38 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Three
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10 g
Type
reactant
Reaction Step Four
Yield
81%

Synthesis routes and methods II

Procedure details

6-Methoxy-benzofuran-2,3-dicarboxylic acid diethyl ester (24) (27 g, 92 mmol) is dissolved in 200 ml of a DMSO and the mixture is heated to 170° C. Then sodium chloride (10.7 g, 184 mmol) and water (3.3 ml) are added and the mixture is stirred for 2 h at 160° C. (temperature of reaction mixture). Then the mixture is allowed to cool down and evaporated at high vacuum. The residue is dissolved in ethyl acetate, washed with water and brine and dried over sodium sulfate. Evaporation gave an brown solid, which is further purified by Flash-chromatography (silica gel, ethyl acetate/hexanes 3:7).
Name
6-Methoxy-benzofuran-2,3-dicarboxylic acid diethyl ester
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27 g
Type
reactant
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200 mL
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solvent
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10.7 g
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3.3 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2-hydroxy-4-methoxybenzaldehyde (45 g, 295.76 mmol) in DCM (80 mL) was added catalytic HBF4 etherate (4 mL, 29.4 mmol) and stirred (rt, 10 min). The reaction mixture was cooled (0° C.) and slowly treated drop wise with ethyl diazoacetate (86 ml, 704.7 mmol) over a 30 minute period while maintaining a controlled temperature (0° C. to 23° C.). The resulting mixture was stirred (rt, 1 h). The reaction mixture was concentrated in vacuo and the resulting dark oil was azeotroped with toluene (200 mL) via rotovap (60° C.). Using a Dean Stark trap, the crude mixture was refluxed (24 h). The reaction was cooled (rt) and concentrated in vacuo. The resulting dark oil was purified by flash column chromatography using EtOAc:hexanes (10%) to provide the title compound as a white solid (24.9 g, 38.2%). MS (ESI): mass calcd. for C12H12O4, 220.2; m/z found, 221.2 [M+H]+. 1H NMR (400 MHz, CDCl3): 8.16 (s, 1H), 7.90 (d, J=8.6, 1H), 7.03 (d, J=2.2, 1H), 6.98 (dd, J=6.4, 2.3, 1H), 4.39 (q, J=7.2, 2H), 3.86 (s, 3H), 1.41 (t, J=7.2, 3H).
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45 g
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4 mL
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Quantity
80 mL
Type
reactant
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Quantity
86 mL
Type
reactant
Reaction Step Two
Yield
38.2%

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